1-Methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine 1-Methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine
Brand Name: Vulcanchem
CAS No.: 935455-30-4
VCID: VC20284244
InChI: InChI=1S/C8H9F3N2O/c1-13(12)6-3-2-4-7(5-6)14-8(9,10)11/h2-5H,12H2,1H3
SMILES:
Molecular Formula: C8H9F3N2O
Molecular Weight: 206.16 g/mol

1-Methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine

CAS No.: 935455-30-4

Cat. No.: VC20284244

Molecular Formula: C8H9F3N2O

Molecular Weight: 206.16 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine - 935455-30-4

Specification

CAS No. 935455-30-4
Molecular Formula C8H9F3N2O
Molecular Weight 206.16 g/mol
IUPAC Name 1-methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine
Standard InChI InChI=1S/C8H9F3N2O/c1-13(12)6-3-2-4-7(5-6)14-8(9,10)11/h2-5H,12H2,1H3
Standard InChI Key PTWTWROLSOBEQZ-UHFFFAOYSA-N
Canonical SMILES CN(C1=CC(=CC=C1)OC(F)(F)F)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 1-methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine, underscores its structural features: a methylated hydrazine backbone attached to a phenyl ring substituted with a trifluoromethoxy group at the meta position. Key identifiers include:

PropertyValueSource
CAS Registry Number935455-30-4
Molecular FormulaC₈H₉F₃N₂O
Molecular Weight206.16 g/mol
Density1.470 ± 0.06 g/cm³
Melting Point68 °C
Boiling Point68–70 °C

The trifluoromethoxy group (-OCF₃) enhances lipophilicity and metabolic stability, traits critical for drug design . X-ray crystallography of analogous compounds, such as 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione derivatives, reveals planar aromatic systems and hydrogen-bonding networks that stabilize molecular conformations .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1-methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine involves multi-step protocols:

  • Precursor Preparation:

    • 3-(Trifluoromethoxy)aniline is reacted with methylating agents (e.g., methyl iodide) to form N-methyl derivatives.

    • Subsequent diazotization and reduction yield the hydrazine backbone.

  • Oxidation-Reduction Steps:

    • Hydrogen peroxide (H₂O₂) facilitates oxidation intermediates, while tin(II) chloride or iron powder acts as reducing agents to stabilize the hydrazine group.

  • Purification:

    • Chromatography or recrystallization isolates the product, with yields optimized by controlling reaction temperatures (60–80°C) and solvent systems (e.g., ethanol/water).

Challenges and Optimizations

  • Fluorine Reactivity: The electron-withdrawing trifluoromethoxy group complicates nucleophilic substitutions, necessitating anhydrous conditions.

  • Byproduct Formation: Competing reactions, such as over-methylation, are mitigated by stoichiometric control and catalytic additives.

Biological and Pharmacological Activity

Toxicity Profile

  • Acute Exposure: Phenylhydrazine analogs are associated with hemolytic anemia and oxidative stress in erythrocytes, necessitating stringent handling protocols.

  • Genotoxic Risk: Metabolites may interact with DNA, warranting further genotoxicity assays.

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound Optimization: The trifluoromethoxy group’s metabolic stability makes this compound a candidate for pharmacokinetic studies in drug discovery .

  • Prodrug Synthesis: Hydrazine moieties serve as prodrug carriers, enabling targeted release of active agents.

Material Science

  • Liquid Crystals: Fluorinated aromatic hydrazines contribute to thermally stable mesophases in display technologies.

  • Polymer Additives: Enhanced thermal resistance and solubility properties are leveraged in high-performance polymers.

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